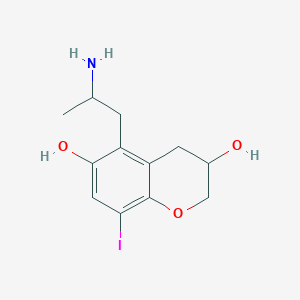
2H-1-Benzopyran-3,6-diol, 5-(2-aminopropyl)-3,4-dihydro-8-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-3,6-diol, 5-(2-aminopropyl)-3,4-dihydro-8-iodo- is a synthetic organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features an iodine atom and an aminopropyl group, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3,6-diol, 5-(2-aminopropyl)-3,4-dihydro-8-iodo- typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the benzopyran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the iodine atom: Iodination can be performed using reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-3,6-diol, 5-(2-aminopropyl)-3,4-dihydro-8-iodo- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-3,6-diol, 5-(2-aminopropyl)-3,4-dihydro-8-iodo- involves its interaction with specific molecular targets. The aminopropyl group may facilitate binding to enzymes or receptors, while the iodine atom may enhance its reactivity. The compound may modulate signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1-Benzopyran-3,6-diol, 3,4-dihydro-8-iodo-: Lacks the aminopropyl group.
2H-1-Benzopyran-3,6-diol, 5-(2-aminopropyl)-3,4-dihydro-: Lacks the iodine atom.
2H-1-Benzopyran-3,6-diol, 5-(2-aminopropyl)-8-iodo-: Lacks the dihydro group.
Uniqueness
The presence of both the aminopropyl group and the iodine atom in 2H-1-Benzopyran-3,6-diol, 5-(2-aminopropyl)-3,4-dihydro-8-iodo- makes it unique compared to other benzopyran derivatives. These functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
669009-88-5 |
|---|---|
Formule moléculaire |
C12H16INO3 |
Poids moléculaire |
349.16 g/mol |
Nom IUPAC |
5-(2-aminopropyl)-8-iodo-3,4-dihydro-2H-chromene-3,6-diol |
InChI |
InChI=1S/C12H16INO3/c1-6(14)2-8-9-3-7(15)5-17-12(9)10(13)4-11(8)16/h4,6-7,15-16H,2-3,5,14H2,1H3 |
Clé InChI |
ZWCCCLCSLGDWFW-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=C2CC(COC2=C(C=C1O)I)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


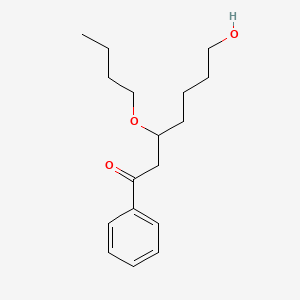
![N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine](/img/structure/B15159916.png)
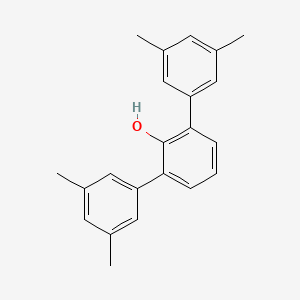
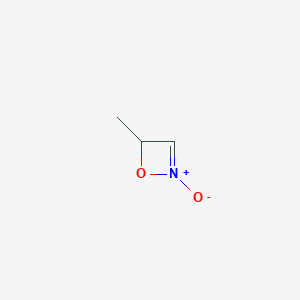
![3,3'-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid](/img/structure/B15159931.png)
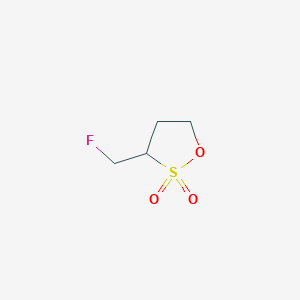
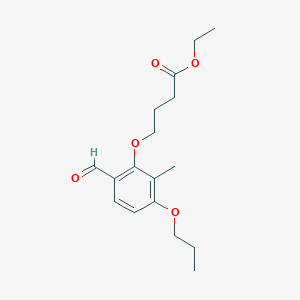
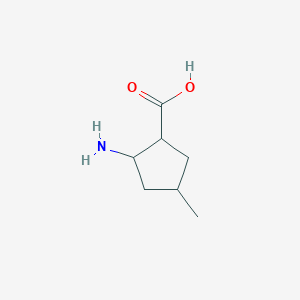
![[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane](/img/structure/B15159964.png)
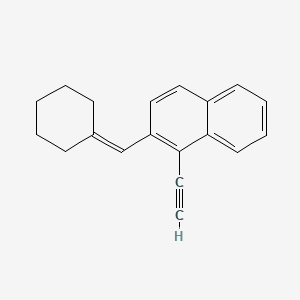
![3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B15159973.png)
![3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile](/img/structure/B15159979.png)
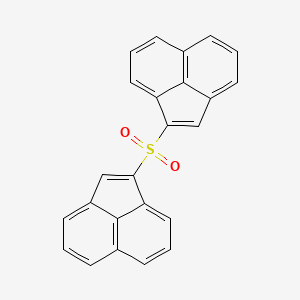
![N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B15159983.png)
